![molecular formula C10H7NO2S2 B14545627 2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid CAS No. 61785-98-6](/img/structure/B14545627.png)
2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both thiophene and thiazole rings. These rings are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as thiophene-2-carboxylic acid and thiophene-2-acetic acid.
Thiazole derivatives: Including thiazole-4-carboxylic acid and thiazole-2-carboxylic acid.
Uniqueness
What sets 2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid apart is its combined thiophene and thiazole structure, which imparts unique electronic properties and biological activities. This dual-ring system enhances its versatility and effectiveness in various applications .
Properties
CAS No. |
61785-98-6 |
|---|---|
Molecular Formula |
C10H7NO2S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylethenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S2/c12-10(13)8-6-15-9(11-8)4-3-7-2-1-5-14-7/h1-6H,(H,12,13) |
InChI Key |
MFZQDDDRXAGKOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


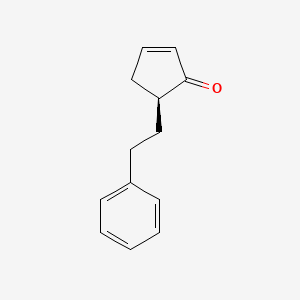
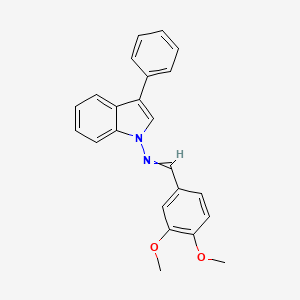
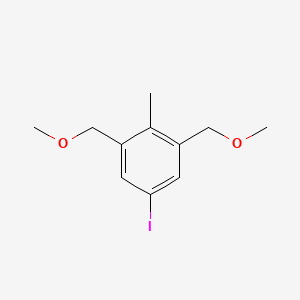
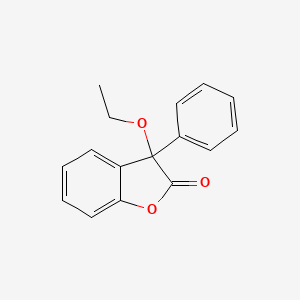
![Acetamide, N-(3-phenylbenzo[b]thien-2-yl)-](/img/structure/B14545580.png)
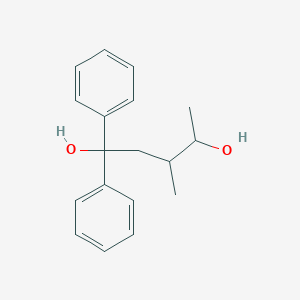
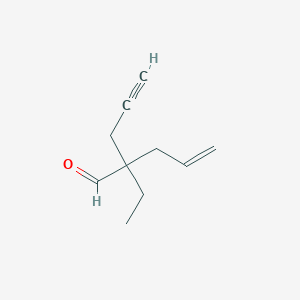
![[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14545603.png)
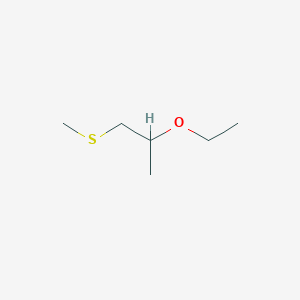
![1,4-Diazabicyclo[3.2.2]nonan-4-amine](/img/structure/B14545612.png)
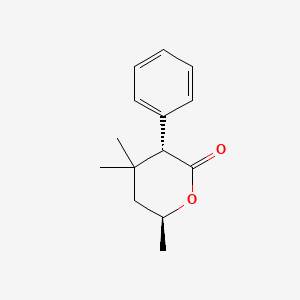


![2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14545642.png)
